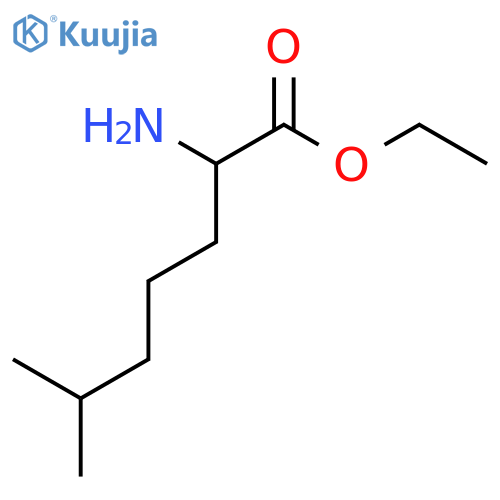Cas no 1379801-64-5 (Heptanoic acid, 2-amino-6-methyl-, ethyl ester)

1379801-64-5 structure
商品名:Heptanoic acid, 2-amino-6-methyl-, ethyl ester
CAS番号:1379801-64-5
MF:C10H21NO2
メガワット:187.27924323082
CID:2146434
Heptanoic acid, 2-amino-6-methyl-, ethyl ester 化学的及び物理的性質
名前と識別子
-
- ethyl 2-amino-6-methylheptanoate
- CID 83156308
- Heptanoic acid, 2-amino-6-methyl-, ethyl ester
-
- インチ: 1S/C10H21NO2/c1-4-13-10(12)9(11)7-5-6-8(2)3/h8-9H,4-7,11H2,1-3H3
- InChIKey: NQYDHMXCGGUKGZ-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(C(CCCC(C)C)N)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 7
- 複雑さ: 146
- トポロジー分子極性表面積: 52.3
じっけんとくせい
- 密度みつど: 0.929±0.06 g/cm3(Predicted)
- ふってん: 232.8±13.0 °C(Predicted)
- 酸性度係数(pKa): 8.08±0.35(Predicted)
Heptanoic acid, 2-amino-6-methyl-, ethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-379049-1.0g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-379049-5.0g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 5.0g |
$3065.0 | 2023-03-02 | ||
| Enamine | EN300-379049-0.05g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.05g |
$888.0 | 2023-03-02 | ||
| Enamine | EN300-379049-10.0g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 10.0g |
$4545.0 | 2023-03-02 | ||
| Enamine | EN300-379049-0.25g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.25g |
$972.0 | 2023-03-02 | ||
| Enamine | EN300-379049-0.1g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.1g |
$930.0 | 2023-03-02 | ||
| Enamine | EN300-379049-2.5g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 2.5g |
$2071.0 | 2023-03-02 | ||
| Enamine | EN300-379049-0.5g |
ethyl 2-amino-6-methylheptanoate |
1379801-64-5 | 0.5g |
$1014.0 | 2023-03-02 |
Heptanoic acid, 2-amino-6-methyl-, ethyl ester 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
-
Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339
1379801-64-5 (Heptanoic acid, 2-amino-6-methyl-, ethyl ester) 関連製品
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
